molecular formula C13H9N3O4S B4344954 5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B4344954
M. Wt: 303.30 g/mol
InChI Key: HOYZZVJEZXOPAQ-UHFFFAOYSA-N
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Description

5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that integrates a pyrazolo[1,5-a]pyrimidine scaffold with a thienyl group

Properties

IUPAC Name

5-methoxycarbonyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S/c1-20-13(19)8-5-9(10-3-2-4-21-10)16-11(14-8)6-7(15-16)12(17)18/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYZZVJEZXOPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC(=NN2C(=C1)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:

Chemical Reactions Analysis

5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: This compound is a key motif in many drugs due to its varied biological activities.

    Biological Research: It serves as a valuable tool in studying various biological pathways and mechanisms due to its interaction with specific molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar compounds to 5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon. These compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific thienyl and methoxycarbonyl groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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